2-(3-氨基丙氨基)乙基溴

描述

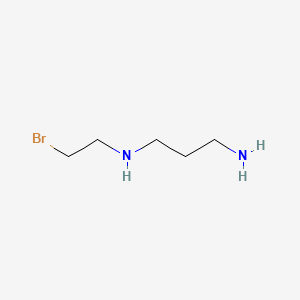

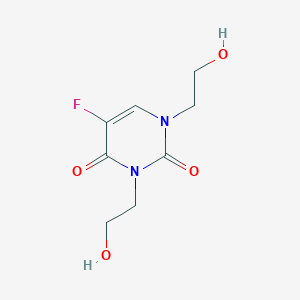

2-(3-Aminopropylamino)ethyl bromide, also known as AEB or Ethyleneimine propylamine bromide, is an organic compound. It has a molecular formula of C5H13BrN2 and a molecular weight of 181.07 g/mol .

Synthesis Analysis

The synthesis of 2-(3-Aminopropylamino)ethyl bromide could potentially involve the reaction of a primary amine with a halogenoalkane . For instance, a reaction similar to the Williamson Ether Synthesis could be used, where an alkyl halide undergoes nucleophilic substitution (SN2) by an alkoxide .Chemical Reactions Analysis

As an amine, 2-(3-Aminopropylamino)ethyl bromide can act as a nucleophile, attracted to positive parts of other molecules or ions . It could undergo substitution reactions with alkyl halides . The reaction could proceed via an SN2 mechanism, where bond-forming and bond-breaking occur simultaneously .科学研究应用

癌症治疗中的放射防护

2-(3-氨基丙氨基)乙基溴,又称 WR-2721,具有显著的放射防护特性。已观察到它可以保护肿瘤的氧合部分,同时保护缺氧细胞,使其在癌症治疗中具有潜在的用途 (Utley 等,1974)。这种选择性放射防护有助于减少辐射对正常组织的不利影响 (Yuhas 等,1980).

化学保护剂

WR-2721 还可用作化学保护剂,特别是针对环磷酰胺诱导的血液学毒性。它选择性地保护非肿瘤组织,提高了化疗的治疗指数 (Glover 等,1986).

抗菌应用

该化合物已被探索其抗菌潜力。用包括 2-(3-氨基丙氨基)乙基溴在内的烷基溴化物对纤维素纤维中的叔氨基进行季铵化,已被发现对大肠杆菌有效,表明其在开发抗菌材料中的用途 (Roy 等,2008).

光动力治疗中的光保护

还发现该化合物可以保护光敏氧化。它可以减少卟啉诱导的光聚合和光毒性损伤,表明它可用于减轻光动力治疗的副作用 (Dillon 等,1988).

耳毒性预防

已证明 WR-2721 可以改善由于卡那霉素等抗生素的耳毒性剂量引起的听力损失,这表明它在预防药物引起的听力损伤方面的潜力 (Pierson & Møller, 1981).

合成和化学研究

该化合物一直是各种合成和化学研究的主题,探索其制备和改性的有效途径,从而扩大了其在医学和科学研究中的潜在应用 (Kim & Kim, 1984)

作用机制

Target of Action

It is known that similar compounds often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .

Biochemical Pathways

Similar compounds are known to influence a variety of biochemical pathways, often leading to downstream effects such as changes in cell signaling, metabolism, and gene expression .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and overall pharmacological effect .

Result of Action

Similar compounds are known to induce a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-Aminopropylamino)ethyl bromide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

属性

IUPAC Name |

N'-(2-bromoethyl)propane-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13BrN2/c6-2-5-8-4-1-3-7/h8H,1-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVLVMINWPCNCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Aminopropylamino)ethyl bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[3-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B3329119.png)